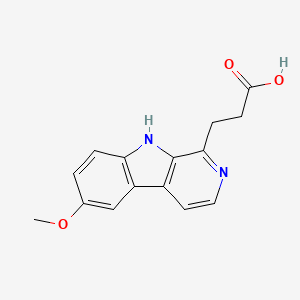
4-Methyl-N-(3-phenylprop-2-en-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-N-(3-phenylprop-2-en-1-yl)aniline is an organic compound with the molecular formula C16H17N It features a methyl group attached to the fourth position of an aniline ring, with a 3-phenylprop-2-en-1-yl substituent on the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(3-phenylprop-2-en-1-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylaniline and cinnamyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: 4-Methylaniline is dissolved in an appropriate solvent like ethanol or dichloromethane. Cinnamyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The mixture is stirred for several hours, allowing the reaction to proceed to completion.
Purification: The product is isolated by extraction with an organic solvent, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-N-(3-phenylprop-2-en-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the double bond in the phenylprop-2-en-1-yl group to a single bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Saturated derivatives with single bonds.
Substitution: Halogenated or alkylated aromatic compounds.
Applications De Recherche Scientifique
4-Methyl-N-(3-phenylprop-2-en-1-yl)aniline has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other materials due to its structural properties.
Mécanisme D'action
The mechanism by which 4-Methyl-N-(3-phenylprop-2-en-1-yl)aniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenylprop-2-en-1-yl group can engage in π-π interactions with aromatic residues in proteins, while the aniline moiety may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N-(3-phenylprop-2-en-1-yl)aniline: Lacks the methyl group on the aniline ring.
4-Methyl-N-(3-phenylprop-2-yn-1-yl)aniline: Contains a triple bond instead of a double bond in the phenylpropyl group.
4-Methyl-N-(3-phenylpropyl)aniline: Saturated version with single bonds in the phenylpropyl group.
Uniqueness
4-Methyl-N-(3-phenylprop-2-en-1-yl)aniline is unique due to the presence of both a methyl group on the aniline ring and a phenylprop-2-en-1-yl group on the nitrogen atom. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and materials science.
Propriétés
Numéro CAS |
127598-83-8 |
|---|---|
Formule moléculaire |
C16H17N |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
4-methyl-N-(3-phenylprop-2-enyl)aniline |
InChI |
InChI=1S/C16H17N/c1-14-9-11-16(12-10-14)17-13-5-8-15-6-3-2-4-7-15/h2-12,17H,13H2,1H3 |
Clé InChI |
XCQQNUAZHXOTJO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NCC=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


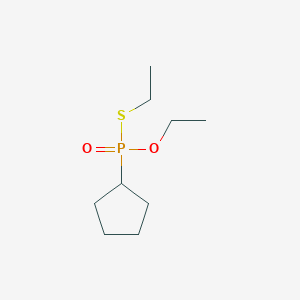
![Acetic acid, 2,2'-[butylidenebis(thio)]bis-](/img/structure/B14272309.png)
![tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane](/img/structure/B14272316.png)
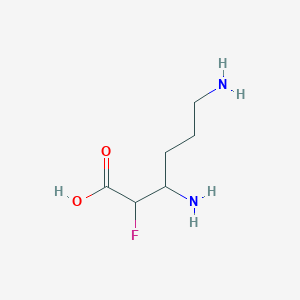
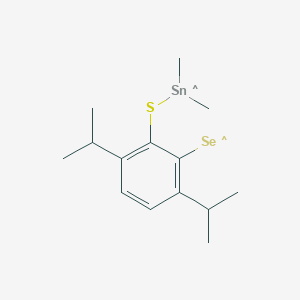

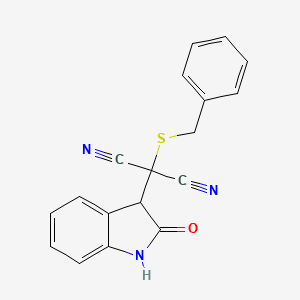

![6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one](/img/structure/B14272360.png)
![2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol](/img/structure/B14272361.png)
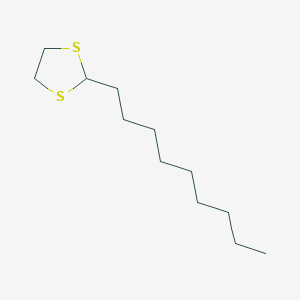
![Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14272365.png)
